

# optimizing colistin methanesulfonate concentration for in vitro susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

Cat. No.:

Compound Name:

Colistin methanesulfonate sodium
salt

Get Quote

# Technical Support Center: Optimizing Colistin for In Vitro Susceptibility Testing

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for the accurate in vitro susceptibility testing of colistin. Given the critical role of colistin as a last-resort antibiotic, precise and reliable minimum inhibitory concentration (MIC) determination is paramount.

## **Frequently Asked Questions (FAQs)**

Q1: What is the fundamental difference between colistin methanesulfonate (CMS) and colistin sulfate for in vitro testing?

A1: Colistin methanesulfonate (CMS) is an inactive prodrug of colistin.[1][2][3] It is administered to patients because it is less toxic than the active form.[3][4] In an aqueous solution, such as testing media or in the body, CMS undergoes hydrolysis to release the active, cationic colistin molecule.[1][5] This conversion is a prerequisite for antibacterial activity.[1] Because the rate of this conversion in vitro is variable and can be incomplete during the incubation period, using CMS for susceptibility testing can lead to falsely high or inconsistent MIC values.[6] Therefore, colistin sulfate should be used for all in vitro susceptibility testing to ensure that the active form of the drug is being evaluated.[6]

## Troubleshooting & Optimization





Q2: What is the recommended standard method for colistin susceptibility testing?

A2: The joint Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) working group recommends broth microdilution (BMD) as the sole reference method for determining colistin MICs.[7][8][9][10] This method, performed according to ISO 20776 standards, provides the most reliable and reproducible results.[7]

Q3: Why are disk diffusion and gradient diffusion (e.g., E-test) methods not recommended for collistin?

A3: Disk diffusion and gradient diffusion methods are unreliable for colistin susceptibility testing and are not recommended by CLSI or EUCAST.[11][12][13] This is due to several factors:

- Poor Diffusion: Colistin is a large polypeptide molecule that diffuses poorly and slowly into agar.[6][7] This leads to smaller-than-expected inhibition zones that do not accurately correlate with the MIC.
- High Error Rates: These methods are associated with unacceptably high rates of "very major errors" (VMEs), where a truly resistant isolate is falsely reported as susceptible.[10][14][15]
   Gradient tests, in particular, have been shown to underestimate colistin MICs.[6][16]

Q4: What are the common sources of error and variability in colistin susceptibility testing?

A4: Several factors can introduce errors into colistin susceptibility testing:

- Use of CMS instead of Colistin Sulfate: As detailed in Q1, this is a primary source of inaccurate results.[6]
- Adherence to Plastic: Colistin is a cationic molecule that can bind to the negatively charged surfaces of standard polystyrene microtiter plates.[8] This binding reduces the effective concentration of the drug in the broth, potentially leading to falsely elevated MICs.
- Incorrect Methodology: Use of non-reference methods like disk or gradient diffusion will produce unreliable results.[11][13]



• Media Composition: The cation concentration (Ca<sup>2+</sup> and Mg<sup>2+</sup>) in the Mueller-Hinton Broth can influence colistin's activity. Using Cation-Adjusted Mueller-Hinton Broth (CA-MHB) as specified in protocols is critical.

# **Troubleshooting Guide**

## Troubleshooting & Optimization

Check Availability & Pricing

| Issue                                                                                                                                        | Possible Cause(s)                                                                                                                                                                                            | Recommended Action(s)                                                                                                                                                                      |
|----------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| High or Inconsistent MIC<br>Values                                                                                                           | Incorrect Drug Form: You may be using colistin methanesulfonate (CMS) instead of colistin sulfate.                                                                                                           | 1. Verify Drug Salt: Ensure you are using colistin sulfate powder for preparing your stock solutions.[6]                                                                                   |
| 2. Plastic Adsorption: Colistin may be binding to the surface of the microtiter plate, reducing its effective concentration.                 | 2. Use Appropriate Plates: While standard polystyrene plates are used for the reference method, be aware of this phenomenon. Ensure rigorous adherence to the standardized protocol to maintain consistency. |                                                                                                                                                                                            |
| 3. Contamination or Inoculum Issues: An incorrect inoculum concentration or contamination can lead to variable growth.                       | 3. Standardize Inoculum: Prepare the bacterial inoculum to a 0.5 McFarland standard and dilute according to the protocol to achieve the correct final concentration in the wells. [17]                       |                                                                                                                                                                                            |
| Resistant Isolate Appears<br>Susceptible (Very Major Error)                                                                                  | Incorrect Testing Method:     Use of gradient diffusion (Etest) or disk diffusion is a known cause of falsely susceptible results.                                                                           | 1. Switch to Reference Method: Immediately re-test the isolate using the recommended Broth Microdilution (BMD) or an accepted alternative like Colistin Broth Disk Elution (CBDE).[14][18] |
| 2. Heteroresistance: The bacterial population may contain a subpopulation of resistant cells that are not detected by non-reference methods. | 2. Confirm with BMD: The reference BMD method is more robust for detecting heteroresistance.                                                                                                                 |                                                                                                                                                                                            |



| Susceptible QC Strain (e.g., E. coli ATCC 25922) Shows High MIC                | Procedural Error: Issues with drug dilution, inoculum preparation, or incubation conditions.                                               | 1. Review Protocol: Carefully review every step of the experimental protocol. Rerun the test with fresh reagents and a newly prepared inoculum. |
|--------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| 2. Reagent Degradation: The colistin sulfate stock solution may have degraded. | <ol> <li>Prepare Fresh Stock:</li> <li>Prepare a fresh stock solution of colistin sulfate from powder.</li> </ol>                          |                                                                                                                                                 |
| 3. Contamination: The QC strain may be contaminated.                           | 3. Re-streak QC Strain: Streak the QC strain from the frozen stock onto a fresh agar plate to ensure purity before preparing the inoculum. | _                                                                                                                                               |

## **Data Summary Tables**

Table 1: Comparison of In Vitro Activity of Colistin Sulfate vs. Colistin Methanesulfonate (CMS)

| Organism                                              | Colistin Sulfate<br>MIC Range (mg/L) | CMS MIC Range<br>(mg/L)    | Fold Difference<br>(Approx.)              |
|-------------------------------------------------------|--------------------------------------|----------------------------|-------------------------------------------|
| Pseudomonas<br>aeruginosa<br>(susceptible<br>strains) | 1 - 4                                | 4 - 16                     | 4-fold higher                             |
| Acinetobacter baumannii                               | 0.5                                  | 2                          | 4-fold higher                             |
| General Observation                                   | Lower MICs (higher potency)          | 3 to 8-fold higher<br>MICs | CMS is significantly less active in vitro |

(Data synthesized from multiple sources)

Table 2: Clinical Breakpoints for Colistin (mg/L) by EUCAST & CLSI



| Organism               | EUCAST Breakpoint (S ≤ /<br>R >) | CLSI Breakpoint (I ≤ / R ≥) |
|------------------------|----------------------------------|-----------------------------|
| Enterobacterales       | 2/2                              | 2/4                         |
| Pseudomonas aeruginosa | 4 / 4                            | 2/4                         |
| Acinetobacter spp.     | 2/2                              | 2/4                         |

S=Susceptible, I=Intermediate, R=Resistant. Breakpoints are subject to change; always refer to the latest documents from EUCAST and CLSI.[8][16][19][20][21]

Table 3: Performance Comparison of Various Susceptibility Testing Methods

| Method                                | Very Major Error<br>(VME) Rate         | Major Error (ME)<br>Rate | Recommendation                              |
|---------------------------------------|----------------------------------------|--------------------------|---------------------------------------------|
| Broth Microdilution (BMD)             | Reference Standard                     | Reference Standard       | Recommended<br>(Gold Standard)[7]<br>[9]    |
| Colistin Broth Disk<br>Elution (CBDE) | Low (<1.5%)                            | Low (<3%)                | Acceptable Alternative[18][22]              |
| Agar Dilution                         | 3.3% - 14.3%<br>(inoculum dependent)   | Low                      | Not Recommended[14] [23]                    |
| Gradient Diffusion (E-test, MTS)      | High (up to 39.3%)                     | Low                      | Not Recommended[6] [14][16]                 |
| Disk Diffusion (DD)                   | High (up to 47.6%)                     | High (up to 13.6%)       | Not Recommended[7] [15]                     |
| Automated Systems<br>(e.g., Vitek 2)  | Variable, can be high<br>(e.g., 28.5%) | Low                      | Use with caution, confirm with BMD[14] [18] |

(Data synthesized from multiple sources, including[6][7][14][15][18][22][23]. VME = Falsely Susceptible, ME = Falsely Resistant. Acceptable error rates per CLSI are typically  $\leq 1.5\%$  for



VME and ≤3% for ME.)

# Experimental Protocols & Visualizations The Role of CMS Hydrolysis in Susceptibility Testing

Colistin methanesulfonate (CMS) is a prodrug where the five primary amine groups of colistin are modified with sulfomethyl groups. This renders the molecule inactive. For antibacterial activity to occur, these groups must be cleaved through hydrolysis to regenerate the active, polycationic colistin molecule. This process is temperature and concentration-dependent and is a critical reason why CMS is unsuitable for standardized testing.[1][3][4][5]



Click to download full resolution via product page

**Caption:** Hydrolysis of inactive CMS to active colistin.

## Protocol 1: Reference Broth Microdilution (BMD) Method







This protocol is based on the CLSI and EUCAST recommended standard for determining colistin MICs.

#### Materials:

- Colistin sulfate powder (analytical grade)
- Cation-Adjusted Mueller-Hinton Broth (CA-MHB)
- Sterile 96-well U-bottom microtiter plates
- Sterile water and saline (0.85%)
- · Bacterial isolates for testing
- QC Strains: E. coli ATCC 25922 (susceptible) and E. coli NCTC 13846 (mcr-1 positive, resistant).[6][10]

Procedure Workflow:





Click to download full resolution via product page

Caption: Workflow for Colistin Broth Microdilution (BMD) Testing.

#### **Detailed Steps:**

- Prepare Colistin Stock Solution: Prepare a stock solution of colistin sulfate (e.g., 256 mg/L)
   in sterile distilled water.[24]
- Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the colistin stock solution in CA-MHB to achieve the desired final concentration range (e.g.,



0.125 to 128 mg/L). The final volume in each well before inoculation is typically 50 µL.[24]

- Prepare Inoculum: From a fresh (18-24 hour) non-selective agar plate, suspend 3-5 colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10<sup>8</sup> CFU/mL).
- Dilute Inoculum: Dilute the standardized suspension in CA-MHB so that after inoculation, each well contains a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL.
- Inoculate Plate: Add 50 μL of the diluted bacterial inoculum to each well, for a final volume of 100 μL.
- Controls: Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only).
- Incubation: Incubate the plate in ambient air at 35°C ± 2°C for 16-20 hours.
- Reading the MIC: The MIC is the lowest concentration of colistin that completely inhibits visible growth.

### Protocol 2: Colistin Broth Disk Elution (CBDE) Method

This is a simpler, CLSI-accepted alternative for Enterobacterales and P. aeruginosa.[17]

#### Materials:

- 10 μg colistin disks
- Four sterile glass or plastic tubes per isolate
- 10 mL Cation-Adjusted Mueller-Hinton Broth (CA-MHB) per tube
- Bacterial isolates and QC strains

#### Procedure:

- Tube Preparation: Label four tubes for each isolate: 'GC' (Growth Control), '1', '2', and '4'.
- Disk Addition: Add colistin disks to the tubes as follows:



- Tube GC: 0 disks
- Tube 1: 1 disk (final concentration ~1 mg/L)
- Tube 2: 2 disks (final concentration ~2 mg/L)
- Tube 4: 4 disks (final concentration ~4 mg/L)
- Elution: Vortex the tubes and let them stand at room temperature for 30-60 minutes to allow the colistin to elute from the disks into the broth.[17][22]
- Inoculum Preparation: Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in the BMD protocol.
- Inoculation: Add a 50 µL aliquot of the standardized 0.5 McFarland suspension to each 10 mL tube. [17][22] This achieves a final inoculum of approximately 7.5 x 10<sup>5</sup> CFU/mL.
- Incubation: Incubate the tubes at 35°C ± 2°C for 16-20 hours.
- Interpretation: Observe the tubes for turbidity (growth).
  - If Tube 2 is clear (no growth), the MIC is ≤2 mg/L (Susceptible/Intermediate).
  - If Tube 4 shows growth, the MIC is >4 mg/L (Resistant).

### **Troubleshooting Logic Diagram**

This diagram provides a logical workflow for addressing unexpected or problematic results during colistin susceptibility testing.





Click to download full resolution via product page

**Caption:** Logical flow for troubleshooting colistin AST results.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Self-assembly behaviour of colistin and its prodrug colistin methanesulfonate: implications for solution stability and solubilization PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. Is Colistin Susceptibility Testing Finally on the Right Track? PMC [pmc.ncbi.nlm.nih.gov]
- 9. MDRO Susceptibility Testing by Broth Microdilution | Thermo Fisher Scientific HK [thermofisher.com]
- 10. mjima.org [mjima.org]
- 11. Best Practice for Colistin Susceptibility Testing: Methods and Evidence (Mini Review) | PPTX [slideshare.net]
- 12. EUCAST: Problems with colistin susceptibility testing and several commercially available products. [eucast.org]
- 13. Challenges & issues of colistin susceptibility testing in diagnostic microbiology laboratories PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Evaluation of Colistin Susceptibility Testing Methods among Carbapenem-Nonsusceptible Klebsiella pneumoniae and Acinetobacter baumannii Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. EUCAST: Colistin susceptibility testing [eucast.org]







- 17. Colistin Susceptibility Testing by Colistin Broth Disk Elution MIC Method among Carbapenem-resistant Gram-negative Blood Culture Clinical Isolates in a Tertiary Care Setting, East Delhi, India PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative Evaluation of Colistin-Susceptibility Testing in Carbapenem-Resistant Klebsiella pneumoniae Using VITEK, Colistin Broth Disc Elution, and Colistin Broth Microdilution PMC [pmc.ncbi.nlm.nih.gov]
- 19. FDA Rationale for Polymyxin Breakpoints for Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter spp. | FDA [fda.gov]
- 20. USCAST Breakpoints [uscast.org]
- 21. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 22. journals.asm.org [journals.asm.org]
- 23. ejmm.journals.ekb.eg [ejmm.journals.ekb.eg]
- 24. mjima.org [mjima.org]
- To cite this document: BenchChem. [optimizing colistin methanesulfonate concentration for in vitro susceptibility testing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8101698#optimizing-colistin-methanesulfonateconcentration-for-in-vitro-susceptibility-testing]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com